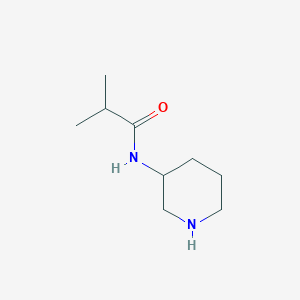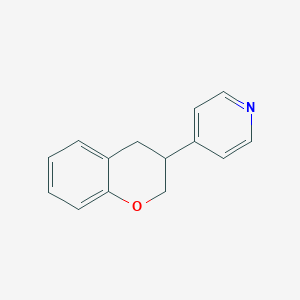
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is not fully understood. However, it has been suggested that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
生化和生理效应
Studies have shown that 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has significant antioxidant activity and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes and has been found to have hypoglycemic effects.
实验室实验的优点和局限性
One advantage of using 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine in lab experiments is its significant antioxidant activity, which can help protect cells from oxidative damage. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine. One area of research is the potential use of this compound in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity at different concentrations. Finally, research is needed to explore the potential use of this compound in the treatment of diabetes and other metabolic disorders.
合成方法
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves several steps. The first step involves the condensation of 2-acetylpyridine with salicylaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. The final step involves the cyclization of the alcohol with ammonium acetate to produce 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine.
科学研究应用
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has been studied extensively for its potential applications in various fields. It has been found to have significant antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
CAS 编号 |
194665-86-6 |
|---|---|
产品名称 |
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine |
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
InChI 键 |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
规范 SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
同义词 |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




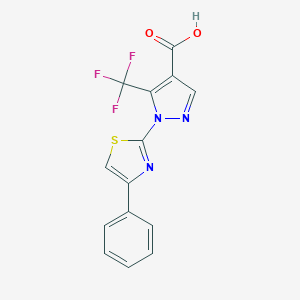
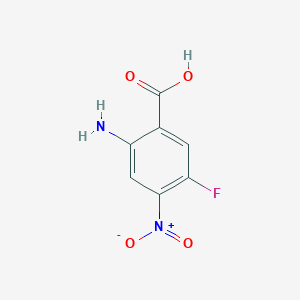
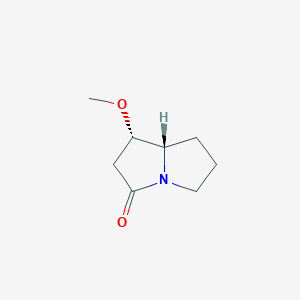
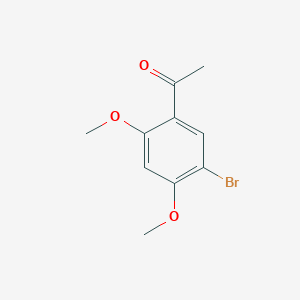
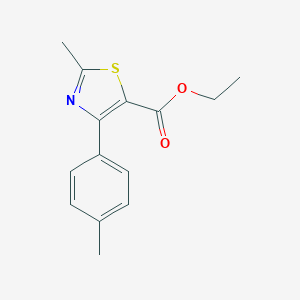
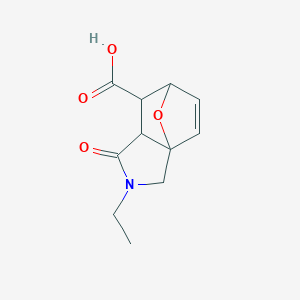
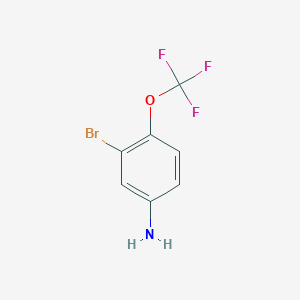
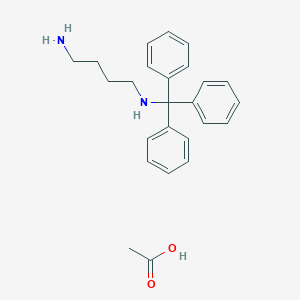
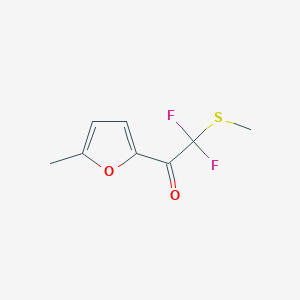
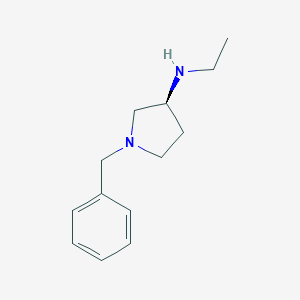
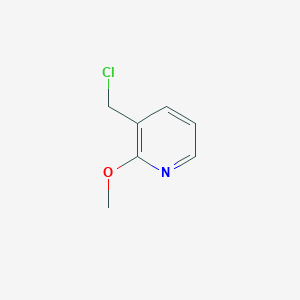
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
